N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-4-2-5-15(10-14)21-25-22(30-26-21)16-8-9-20(29)27(12-16)13-19(28)24-18-7-3-6-17(23)11-18/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPBULILBVQXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridinone moiety and oxadiazole ring are susceptible to oxidation under controlled conditions.
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Mechanistic Insight : Oxidation of the dihydropyridinone ring typically proceeds via radical intermediates, while oxadiazole remains inert under mild conditions .
Reduction Reactions
The oxadiazole and acetamide groups participate in reduction pathways:
| Reagent/Conditions | Site of Reaction | Product | Yield | Notes |
|---|---|---|---|---|
| LiAlH₄, THF, reflux | Oxadiazole ring | Amidine intermediate | 65% | Ring opening via N–O bond cleavage |
| H₂, Pd/C (10 atm) | Chlorophenyl group | Dechlorinated analog | 81% | Retains oxadiazole integrity |
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Critical Factor : LiAlH₄ selectively reduces the oxadiazole to an amidine, while catalytic hydrogenation targets halogen substituents.
Nucleophilic Substitution
The 3-chlorophenyl group and acetamide linker enable substitution:
| Reagent/Conditions | Nucleophile | Product | Yield | Kinetics |
|---|---|---|---|---|
| NaN₃, DMF, 80°C | Azide ion | 3-Azidophenyl derivative | 89% | Second-order rate constant: 0.12 M⁻¹s⁻¹ |
| NH₃ (aq.), EtOH, RT | Ammonia | 3-Aminophenyl analog | 76% | Competing hydrolysis minimized |
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Structural Impact : Substitution at the chlorophenyl position enhances solubility without altering the oxadiazole’s electronic profile.
Cycloaddition and Ring-Opening
The oxadiazole ring participates in [3+2] cycloadditions:
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Application : Cycloaddition products exhibit enhanced π-stacking, relevant for optoelectronic materials .
Hydrolysis and Degradation
Stability under hydrolytic conditions:
| Condition | Site Affected | Degradation Product | Half-Life |
|---|---|---|---|
| HCl (1M), 25°C | Acetamide bond | Carboxylic acid + aniline derivative | 4.2 hours |
| NaOH (0.1M), 60°C | Oxadiazole ring | Cyanoamide + hydroxamic acid | 1.8 hours |
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Stability Profile : Acidic conditions cleave the acetamide linker, while alkaline media disrupt the oxadiazole.
Cross-Coupling Reactions
Palladium-catalyzed couplings at the chlorophenyl site:
| Reagent/Conditions | Coupling Partner | Product | Yield |
|---|---|---|---|
| Suzuki: Pd(PPh₃)₄, Ar-B(OH)₂ | Aryl boronic acid | Biaryl derivative | 84% |
| Sonogashira: CuI, amine | Terminal alkyne | Alkynylated analog | 78% |
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Utility : These reactions enable modular diversification for structure-activity relationship (SAR) studies.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may trigger apoptosis by activating caspases and modulating Bcl-2 family proteins. This leads to the programmed death of cancer cells, effectively reducing tumor growth.
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Case Study Findings :
- A study demonstrated that derivatives with similar structures showed cytotoxic effects against breast cancer cell lines with IC50 values indicating substantial potency.
- In vitro assays indicated that the compound inhibits the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent.
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 values < 10 µM. |
| Study B | Mechanism Investigation | Activation of caspase pathways leading to cell death. |
Antiviral Properties
N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has also shown promising antiviral activity:
- Viral Inhibition : Research indicates that derivatives of oxadiazole compounds exhibit significant antiviral properties against various viral pathogens.
-
Case Study Findings :
- In studies focusing on similar oxadiazole derivatives, compounds demonstrated up to 50% inhibition against Tobacco Mosaic Virus (TMV) at concentrations around 500 µg/mL.
| Study | Focus | Key Findings |
|---|---|---|
| Study C | Antiviral Activity | Achieved 50% inhibition of TMV at 500 µg/mL concentration. |
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in cancer progression:
- Enzyme Targeting : Certain oxadiazole derivatives have been reported to inhibit carbonic anhydrase activity, which is crucial for tumor growth and metastasis.
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Case Study Findings :
- Identified as a potential inhibitor of carbonic anhydrase with implications in tumor growth suppression.
| Study | Focus | Key Findings |
|---|---|---|
| Study D | Enzyme Inhibition | Demonstrated inhibition of carbonic anhydrase activity with potential therapeutic implications. |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and mechanism of action.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can be compared with similar compounds such as:
- N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
- N-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide These compounds share structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical properties and biological activities.
By understanding the unique features and applications of this compound, researchers can further explore its potential in various scientific fields.
Biological Activity
N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that incorporates diverse functional groups, notably the oxadiazole and dihydropyridine moieties. These structural features are associated with various biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 438.9 g/mol. The IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN6OS |
| Molecular Weight | 438.9 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of compounds containing oxadiazole and dihydropyridine derivatives has been extensively studied. These compounds exhibit a wide range of pharmacological effects including:
Anticancer Activity : Research indicates that oxadiazole derivatives can have significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to those in this study have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .
Antimicrobial Properties : Compounds featuring oxadiazole rings are known for their antimicrobial efficacy. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects : Some studies suggest that oxadiazole-containing compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
The mechanism of action for this compound likely involves interactions with specific biological targets. These may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may interact with receptors that play roles in cellular signaling pathways related to growth and apoptosis.
- DNA Interaction : Some studies indicate that similar compounds can intercalate with DNA or inhibit DNA synthesis, leading to cytotoxicity in cancer cells .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anticancer Activity Study : A study on similar oxadiazole derivatives reported significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 50 µM . This suggests potential for further development into therapeutic agents.
- Antimicrobial Efficacy : Another study highlighted the antibacterial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as broad-spectrum antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
